molecular formula C8H5N3O5 B8272578 4-Methoxy-2,6-dinitrobenzonitrile

4-Methoxy-2,6-dinitrobenzonitrile

Cat. No. B8272578
M. Wt: 223.14 g/mol
InChI Key: LSNDMCKIYVEPIE-UHFFFAOYSA-N
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Patent
US07196087B2

Procedure details

To 1.92 g (9.11 mmol) of 4-fluoro-2,6-dinitrobenzonitrile dissolved in 20 mL methanol and 3 mL dimethylformamide at 0° C. was added 1.87 mL (1 eq., 4.87 M in methanol) sodium methoxide over 1 hour. The mixture was stirred an additional hour at 0° C., partitioned between ethyl acetate and water, dried over magnesium sulfate and concentrated under reduced pressure. Column chromatography, eluting with ethyl acetate/hexanes, provided 1.32 g of 4-methoxy-2,6-dinitrobenzonitrile.
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
1.87 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[C:5]([C:6]#[N:7])=[C:4]([N+:13]([O-:15])=[O:14])[CH:3]=1.CN(C)[CH:18]=[O:19].C[O-].[Na+]>CO>[CH3:18][O:19][C:2]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[C:5]([C:6]#[N:7])=[C:4]([N+:13]([O-:15])=[O:14])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.92 g
Type
reactant
Smiles
FC1=CC(=C(C#N)C(=C1)[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
CN(C=O)C
Name
sodium methoxide
Quantity
1.87 mL
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred an additional hour at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
Column chromatography, eluting with ethyl acetate/hexanes

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=C(C#N)C(=C1)[N+](=O)[O-])[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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